Voxelotor

Descripción general

Descripción

Voxelotor is a novel therapeutic compound used primarily for the treatment of sickle cell disease. It functions as a hemoglobin S polymerization inhibitor, which helps prevent the painful and sometimes lethal vaso-occlusive crises associated with sickle cell disease . This compound is particularly significant as it represents a new class of treatment for this genetic blood disorder.

Aplicaciones Científicas De Investigación

Voxelotor has a wide range of scientific research applications:

Chemistry: Used as a model compound to study hemoglobin polymerization inhibitors.

Biology: Investigated for its effects on red blood cell morphology and function.

Mecanismo De Acción

Target of Action

Voxelotor, also known as GBT-440, is primarily targeted at hemoglobin S (HbS) . Hemoglobin S is a form of hemoglobin found in people with sickle cell disease, a genetically inherited condition most prevalent in the Middle East, Africa, and certain parts of India . The role of hemoglobin S is to carry oxygen in the blood, but in sickle cell disease, it polymerizes, causing red blood cells to become sickle-shaped and leading to various complications .

Mode of Action

This compound works by increasing the oxygen affinity of hemoglobin S . It binds reversibly to hemoglobin, forming a covalent bond with the N-terminal valine of the α-chain of the protein . This results in an allosteric modification of hemoglobin, stabilizing the oxygenated HbS state and preventing HbS polymerization . This inhibition of polymerization prevents the formation of sickle-shaped red blood cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxygen transport pathway . By increasing the oxygen affinity of hemoglobin S, this compound helps red blood cells maintain their normal shape and prevents them from binding together and blocking the flow in the blood vessels . This action inhibits the polymerization of HbS, which is the central abnormality in sickle cell disease .

Result of Action

The primary result of this compound’s action is an increase in hemoglobin levels and a reduction in markers of hemolysis . Clinical trials have shown that this compound can lead to up to a 40% increase in hemoglobin . It may inhibit red blood cell sickling, attenuate red blood cell deformability, and reduce whole blood viscosity . This results in fewer vaso-occlusive crises, which are painful and sometimes lethal events associated with sickle cell disease .

Action Environment

The action of this compound is influenced by the oxygen levels in the environment. Since this compound works by increasing the oxygen affinity of hemoglobin S, its efficacy may be influenced by conditions that affect oxygen levels, such as altitude or lung disease . More research is needed to fully understand the impact of environmental factors on the action, efficacy, and stability of this compound .

Análisis Bioquímico

Biochemical Properties

Voxelotor plays a significant role in biochemical reactions, particularly in the context of sickle cell disease. It interacts with hemoglobin, a protein in red blood cells . This compound binds reversibly to hemoglobin by forming a covalent bond with the N-terminal valine of the α-chain of the protein, resulting in an allosteric modification of hemoglobin . This interaction increases hemoglobin’s affinity for oxygen, which helps prevent the polymerization of hemoglobin S .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing hemoglobin oxygen affinity, which can inhibit red blood cell sickling, attenuate red blood cell deformability, and reduce whole blood viscosity . This action can lead to an increase in hemoglobin levels and a decrease in hemolysis indicators in sickle cell patients .

Molecular Mechanism

The mechanism of action of this compound is primarily through its interaction with hemoglobin. It binds to hemoglobin, forming a covalent bond with the N-terminal valine of the α-chain of the protein . This binding results in an allosteric modification of hemoglobin, stabilizing the oxygenated hemoglobin state and preventing hemoglobin S polymerization by increasing hemoglobin’s affinity for oxygen .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to alter the hemoglobin fraction percentages or characteristic protein migration/elution patterns . These changes can mimic complex hemoglobinopathy disorders, causing misinterpretation or unnecessary additional testing .

Metabolic Pathways

This compound is heavily metabolized via two phases. Phase I metabolism consists of oxidation and reduction, while phase II metabolism consists of glucuronidation . This compound is oxidized mainly by CYP3A4 and by CYP2C19, CYP2B6, and CYP2C9, to a lesser extent .

Transport and Distribution

This compound is rapidly absorbed after oral administration, with a plasma T max of 2 hours . T max in the red blood cells ranges from 17-24 hours . The C max in whole blood and red blood cells occur 6 and 18 hours after an oral dose, respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Voxelotor involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in patents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards. The production process is designed to be scalable and cost-effective, ensuring that the drug can be produced in sufficient quantities to meet clinical demand .

Análisis De Reacciones Químicas

Types of Reactions: Voxelotor undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparación Con Compuestos Similares

Hydroxyurea: Increases fetal hemoglobin levels, reducing sickling.

L-glutamine: Reduces oxidative stress in red blood cells.

Crizanlizumab: Inhibits adhesion of sickled red blood cells to blood vessel walls.

Uniqueness of Voxelotor: this compound is unique in its mechanism of action as it directly inhibits hemoglobin S polymerization by increasing hemoglobin’s affinity for oxygen. This sets it apart from other treatments that primarily focus on symptom management rather than addressing the underlying cause of sickle cell disease .

Actividad Biológica

Voxelotor, a novel therapeutic agent developed for the treatment of sickle cell disease (SCD), functions primarily as a hemoglobin (Hb) modulator. Its mechanism involves increasing the affinity of hemoglobin for oxygen, which subsequently reduces hemoglobin polymerization and the sickling of red blood cells. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and real-world data.

This compound acts by forming a reversible covalent bond with the N-terminal valine of the α-chain of hemoglobin. This interaction stabilizes the R-state of hemoglobin, enhancing its oxygen affinity and preventing the polymerization that leads to sickling in SCD patients. The drug effectively alters the kinetics of gelation, which is crucial in initiating the pathophysiological processes associated with SCD .

Key Findings from Clinical Trials

- Pharmacokinetics :

-

Pharmacodynamics :

- Treatment with this compound results in a concentration-dependent left-shift of oxygen equilibrium curves, demonstrating increased oxygen affinity .

- In clinical trials, patients receiving this compound (1500 mg) showed significant increases in hemoglobin levels compared to placebo, with 89% achieving more than a 1 g/dL increase at Week 72 .

HOPE Trial Results

The phase 3 HOPE trial provided critical insights into this compound's efficacy:

- Patient Demographics : Included patients aged 12 years and older.

- Outcomes :

- Hemoglobin Increase : A substantial proportion (51.1%) of patients treated with this compound achieved significant increases in Hb levels after 24 weeks compared to only 6.5% in the placebo group (p < 0.001) .

- Reduction in Hemolysis Markers : Significant reductions were noted in indirect bilirubin levels, reticulocyte percentages, and lactate dehydrogenase levels .

Real-World Evidence

The PROSPECT registry has been instrumental in gathering real-world data on this compound's safety and efficacy:

- Patient Cohort : Initial findings from 66 patients revealed an average peak Hb increase of 1.3 g/dL following treatment for an average duration of 47 weeks .

- Safety Profile : Adverse events were primarily mild to moderate, with common occurrences including diarrhea, headache, and nausea .

Case Studies

A notable case study highlighted the impact of this compound on a patient with SCD and stage IV chronic kidney disease:

- Treatment Regimen : The patient was administered a daily dose of 1500 mg.

- Outcomes : There was a marked decrease in blood transfusion requirements and improvement in pain management, alongside stable kidney function over six months .

Summary Table of Clinical Outcomes

| Study/Trial | Patient Group | Hb Increase (%) | Reduction in Hemolysis Markers | Adverse Events (%) |

|---|---|---|---|---|

| HOPE Trial | ≥12 years old | 51.1% | Significant reductions | ~30% |

| PROSPECT Registry | Varied age groups | Average 1.3 g/dL | Notable reductions | ~30% |

| Case Study | Stage IV CKD patient | Subjective decrease in pain | Stable kidney function | Mild to moderate |

Propiedades

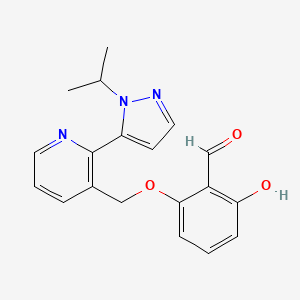

IUPAC Name |

2-hydroxy-6-[[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCVZAQENIZVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027954 | |

| Record name | Voxelotor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

539.2±50.0 | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

insoluble in water | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Deoxygenated sickle hemoglobin (HbS) polymerization is the causal factor for sickle cell disease. The genetic mutation associated with this disease leads to the formation of abnormal, sickle shaped red blood cells that aggregate and block blood vessels throughout the body, causing vaso-occlusive crises. Voxelotor binds irreversibly with the N‐terminal valine of the α‐chain of hemoglobin, leading to an allosteric modification of Hb20, which increases the affinity for oxygen. Oxygenated HbS does not polymerize. By directly blocking HbS polymerization, voxelotor can successfully treat sickle cell disease by preventing the formation of abnormally shaped cells, which eventually cause lack of oxygenation and blood flow to organs. | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1446321-46-5 | |

| Record name | 2-Hydroxy-6-[[2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446321-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voxelotor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446321465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voxelotor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOXELOTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO554A4Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

80-82 | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.